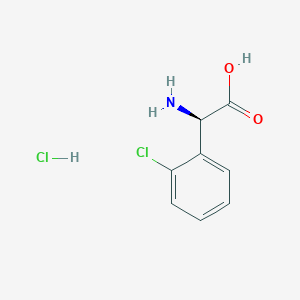
(R)-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of 2-chlorophenylacetic acid derivatives using chiral rhodium or ruthenium catalysts. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield.
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride often involves large-scale asymmetric synthesis techniques. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound in high purity and yield. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs used to treat neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain and affecting neurological function.
類似化合物との比較
2-Chlorophenylacetic acid: A structurally related compound with similar chemical properties but lacking the amino group.
2-Amino-2-phenylacetic acid: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Amino-2-(4-chlorophenyl)acetic acid: A positional isomer with the chlorine atom in a different position on the phenyl ring.
Uniqueness: ®-2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and chlorine functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
1045712-21-7 |
|---|---|
分子式 |
C8H9Cl2NO2 |
分子量 |
222.07 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
InChIキー |
GXBCSCVVIBVDFI-OGFXRTJISA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl.Cl |
正規SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


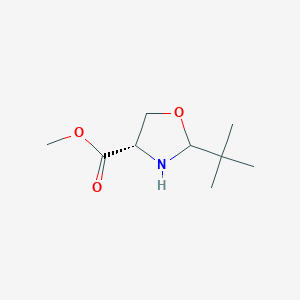
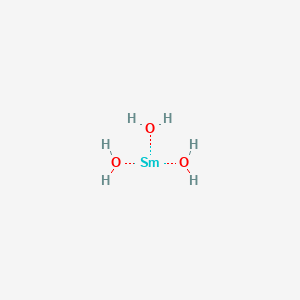

![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
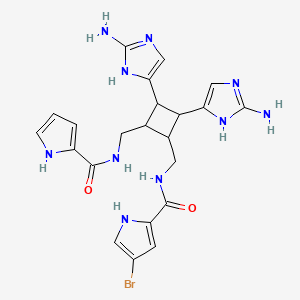
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
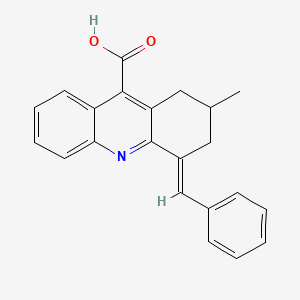
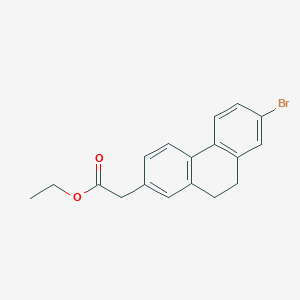
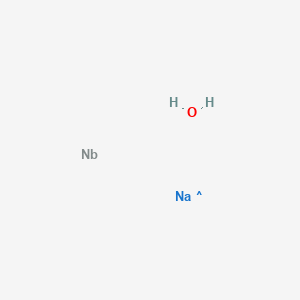


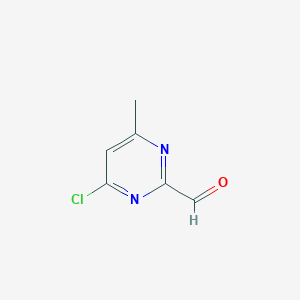
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
